2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Description
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 351.81 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-thiazine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values :
These values indicate moderate cytotoxicity and suggest that the compound may inhibit cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects is believed to involve several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Studies suggest that triazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several research findings have been documented regarding the biological activity of similar compounds within the same class:
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 8.55 | Tubulin inhibition |
Compound B | MCF-7 | 14.31 | Apoptosis induction |
Compound C | HCT116 | 6.2 | Cell cycle arrest |
These findings underscore the potential of triazole-thiazine derivatives as promising candidates in cancer therapy.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-25-14-8-5-12(9-15(14)26-2)16-10-17(24)23-19(27-16)21-18(22-23)11-3-6-13(20)7-4-11/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNWJMNZJUDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.